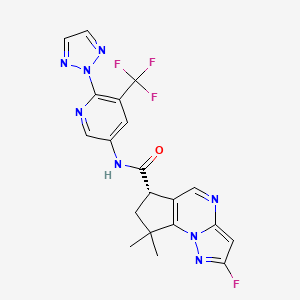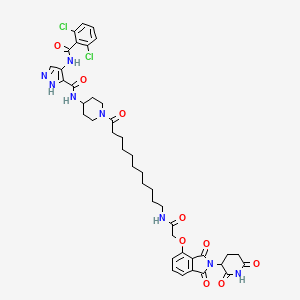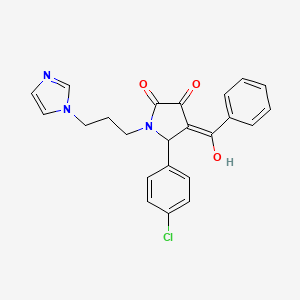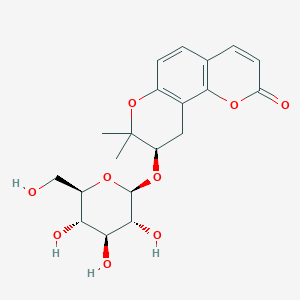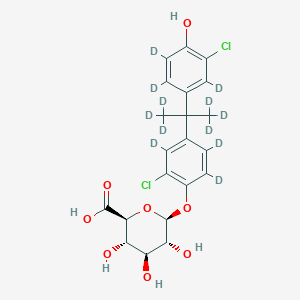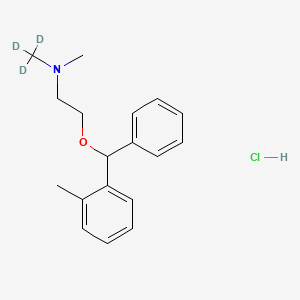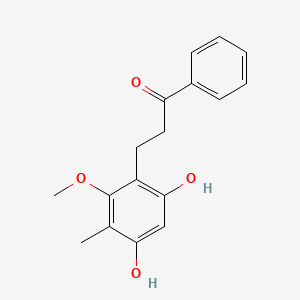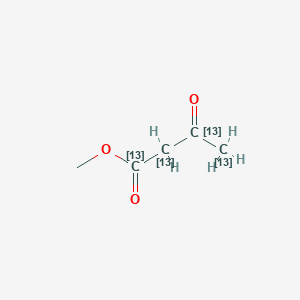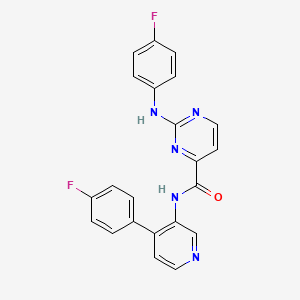
GSK-3 inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycogen synthase kinase-3 inhibitor 4 is an orally active and brain-permeable compound that acts as a triple inhibitor of glycogen synthase kinase-3, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. It has shown significant potential in reducing Tau protein levels, making it a promising candidate for the study of Alzheimer’s disease .
Métodos De Preparación
The synthesis of glycogen synthase kinase-3 inhibitor 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Glycogen synthase kinase-3 inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Glycogen synthase kinase-3 inhibitor 4 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of glycogen synthase kinase-3 and its effects on various biochemical pathways. In biology, it is employed to investigate the role of glycogen synthase kinase-3 in cellular processes such as cell cycle regulation and apoptosis. In medicine, glycogen synthase kinase-3 inhibitor 4 is being explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease, due to its ability to reduce Tau protein levels. Additionally, it has applications in the study of cancer, diabetes, and inflammation .
Mecanismo De Acción
Glycogen synthase kinase-3 inhibitor 4 exerts its effects by inhibiting the activity of glycogen synthase kinase-3, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. This inhibition leads to the modulation of various signaling pathways involved in cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. The compound’s ability to reduce Tau protein levels is particularly significant in the context of Alzheimer’s disease, as it helps to prevent the formation of neurofibrillary tangles, a hallmark of the disease .
Comparación Con Compuestos Similares
Glycogen synthase kinase-3 inhibitor 4 is unique in its ability to inhibit multiple kinases, including glycogen synthase kinase-3, cyclin-dependent kinase 2, and cyclin-dependent kinase 5. This broad-spectrum inhibition sets it apart from other glycogen synthase kinase-3 inhibitors that may only target a single kinase. Similar compounds include indirubin, hymenialdisine, and meridianins, which are also known to inhibit glycogen synthase kinase-3 but may have different selectivity profiles and mechanisms of action .
Propiedades
Fórmula molecular |
C22H15F2N5O |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
2-(4-fluoroanilino)-N-[4-(4-fluorophenyl)pyridin-3-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H15F2N5O/c23-15-3-1-14(2-4-15)18-9-11-25-13-20(18)28-21(30)19-10-12-26-22(29-19)27-17-7-5-16(24)6-8-17/h1-13H,(H,28,30)(H,26,27,29) |
Clave InChI |
UWQKULXATKCNBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=NC=C2)NC(=O)C3=NC(=NC=C3)NC4=CC=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


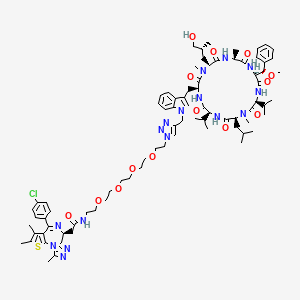
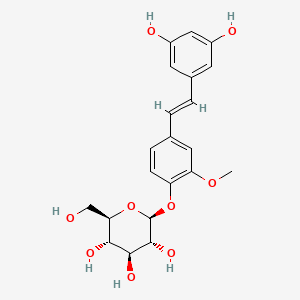
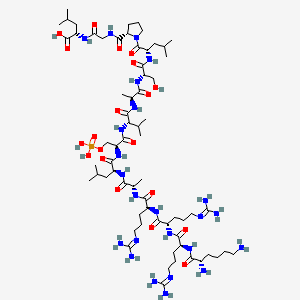
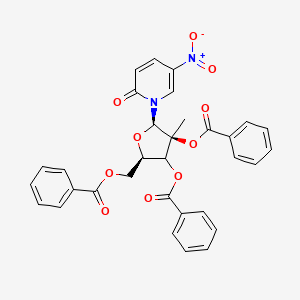
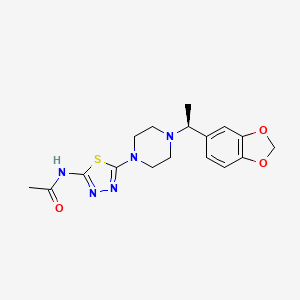
![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)
